

# Application Note: Determination of ADAMTS-4 Kinetic Parameters ( $K_m$ and $V_{max}$ )

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## Compound of Interest

Compound Name: *Waag-3R*  
Cat. No.: *B12388637*

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## Introduction

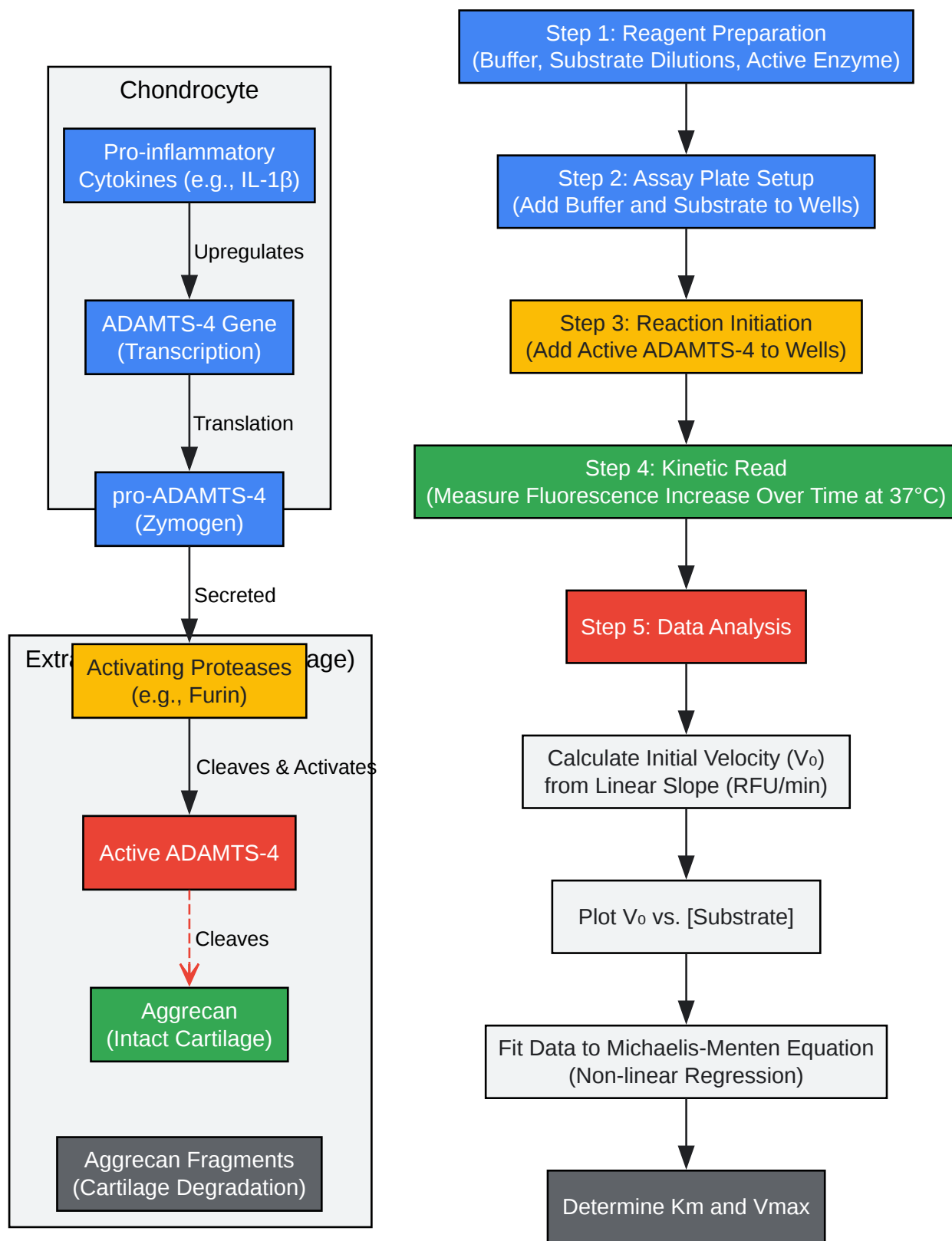
A Disintegrin and Metalloproteinase with Thrombospondin Motifs 4 (ADAMTS-4), also known as aggrecanase-1, is a critical zinc-dependent endopeptidase. Its primary function involves the degradation of aggrecan, a major proteoglycan component of the extracellular matrix (ECM) in articular cartilage. The enzymatic activity of ADAMTS-4 is strongly implicated in the pathology of joint-destructive diseases such as osteoarthritis (OA), where excessive aggrecan cleavage leads to cartilage breakdown and loss of joint function. Consequently, ADAMTS-4 is a significant therapeutic target for the development of inhibitors aimed at slowing OA progression.

Determining the kinetic parameters of ADAMTS-4, specifically the Michaelis constant ( $K_m$ ) and maximum velocity ( $V_{max}$ ), is fundamental for characterizing its enzymatic efficiency and for evaluating the potency and mechanism of potential inhibitors. The  $K_m$  value represents the substrate concentration at which the reaction velocity is half of  $V_{max}$ , indicating the affinity of the enzyme for the substrate.  $V_{max}$  reflects the maximum rate of the reaction when the enzyme is saturated with the substrate.

This protocol outlines a continuous fluorometric assay for determining the  $K_m$  and  $V_{max}$  of ADAMTS-4 using a specific FRET (Fluorescence Resonance Energy Transfer) peptide substrate. While this guide provides a general framework, it is adaptable for various FRET substrates, such as the specific peptide **Waag-3R**, by adjusting excitation/emission wavelengths to match the substrate's fluorophore/quencher pair. The assay relies on the

cleavage of a peptide sequence that mimics the ADAMTS-4 cleavage site in aggrecan, separating a fluorophore from a quencher and resulting in a quantifiable increase in fluorescence.

## Signaling Pathway and Experimental Workflow



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